![molecular formula C15H11N5OS B11096706 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11096706.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, two cyano groups, and a sulfanyl group attached to a pyridine ring, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a pseudo-four-component reaction (pseudo-4CR) by condensing malononitrile molecules with thiols and aldehydes.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using S-nucleophiles.
Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety can be attached through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Shares a similar pyridine scaffold with sulfanyl and cyano groups.
2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide: Contains a fluorophenyl group instead of a phenyl group.
2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-cyclohexylacetamide: Features a cyclohexyl group instead of a phenyl group.
Uniqueness
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N5OS |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H11N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h1-6H,9H2,(H2,18,20)(H,19,21) |
InChI Key |
DGQKUYNJNIVVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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